3-Furanol
Overview
Description
3-Furanol, also known as 3-hydroxyfuran, is an organic compound with the molecular formula C4H4O2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is known for its sweet, caramel-like aroma and is commonly found in various food products and natural sources such as fruits and vegetables. It is used extensively in the flavor and fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Furanol can be synthesized through several methods, including:
Dehydration of Carbohydrates: One common method involves the dehydration of carbohydrates such as glucose or fructose. This process typically requires acidic conditions and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of this compound.
Oxidation of Furfural: Another method involves the oxidation of furfural, a compound derived from agricultural byproducts like corn cobs and oat hulls. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of furfural. This process involves the use of metal catalysts such as palladium or nickel to facilitate the reduction of furfural to this compound under controlled conditions of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 3-Furanol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form furan-3-one, a compound with a ketone functional group. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydrofuran, a saturated cyclic ether. This reaction typically requires hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, acetylation of this compound with acetic anhydride results in the formation of 3-acetoxyfuran.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Acetic anhydride, sulfuric acid.
Major Products Formed:
Oxidation: Furan-3-one.
Reduction: Tetrahydrofuran.
Substitution: 3-acetoxyfuran.
Scientific Research Applications
3-Furanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a flavoring agent in medicinal formulations.
Industry: In the flavor and fragrance industry, this compound is used to impart sweet, caramel-like aromas to food products, beverages, and perfumes.
Mechanism of Action
The mechanism of action of 3-Furanol involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The exact molecular targets and pathways involved in these actions are still under investigation.
Comparison with Similar Compounds
3-Furanol can be compared with other similar compounds, such as:
Furfural: Both this compound and furfural are derived from furan and share similar chemical structures. furfural contains an aldehyde functional group, while this compound has a hydroxyl group.
Tetrahydrofuran: Tetrahydrofuran is a fully saturated cyclic ether, whereas this compound contains an unsaturated furan ring with a hydroxyl group.
Furan-3-one: Furan-3-one is an oxidized form of this compound, containing a ketone functional group instead of a hydroxyl group.
Uniqueness of this compound: this compound is unique due to its specific combination of a furan ring and a hydroxyl group, which imparts distinct chemical and physical properties. Its sweet, caramel-like aroma and potential biological activities make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
furan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-1-2-6-3-4/h1-3,5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWIJLZQJSGBCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183469 | |
Record name | 3-Furanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-66-6 | |
Record name | 3-Furanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Furanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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